molecular formula C14H14O B13939286 3-Ethyl[1,1'-biphenyl]-2-ol CAS No. 374936-02-4

3-Ethyl[1,1'-biphenyl]-2-ol

Cat. No.: B13939286
CAS No.: 374936-02-4
M. Wt: 198.26 g/mol
InChI Key: ADHVILAGEGKWDE-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenylphenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a phenyl group attached to the phenol ring. It is used in various applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-phenylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 2-ethyl-6-phenylphenol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-phenylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of 2-ethyl-6-phenylphenol

Scientific Research Applications

2-Ethyl-6-phenylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethyl-6-phenylphenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also interfere with cellular signaling pathways, leading to its antimicrobial effects.

Comparison with Similar Compounds

    Phenol: The simplest member of the phenol family, lacking the ethyl and phenyl groups.

    2-Ethylphenol: Similar structure but lacks the additional phenyl group.

    6-Phenylphenol: Similar structure but lacks the ethyl group.

Uniqueness: 2-Ethyl-6-phenylphenol is unique due to the presence of both an ethyl and a phenyl group, which confer distinct chemical properties and reactivity compared to its simpler counterparts. This makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

374936-02-4

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethyl-6-phenylphenol

InChI

InChI=1S/C14H14O/c1-2-11-9-6-10-13(14(11)15)12-7-4-3-5-8-12/h3-10,15H,2H2,1H3

InChI Key

ADHVILAGEGKWDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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